![molecular formula C11H9BrN2O2 B2630200 4-Bromo-7-methoxyquinoline-6-carboxamide CAS No. 2089310-92-7](/img/structure/B2630200.png)
4-Bromo-7-methoxyquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Bromo-7-methoxyquinoline-6-carboxamide” is a chemical compound with the molecular formula C11H9BrN2O2 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-Bromo-7-methoxyquinoline-6-carboxamide” is defined by its molecular formula, C11H9BrN2O2 . The compound contains a bromine atom, which can significantly influence its reactivity and interactions.Physical And Chemical Properties Analysis
“4-Bromo-7-methoxyquinoline-6-carboxamide” has a molecular weight of 281.11 . Other physical and chemical properties specific to this compound are not provided in the search results.Scientific Research Applications
Synthesis of Key Building Blocks for Antibiotics
4-Bromo-7-methoxyquinoline-6-carboxamide is utilized in the synthesis of key building blocks for antibiotics. A study presented a practical and scalable 4-step route for synthesizing halogenated quinoline building blocks, which are significant in antimicrobial drug discovery (Flagstad et al., 2014).
Inhibitors of Steroid 5alpha Reductases
Research has explored the use of compounds related to 4-Bromo-7-methoxyquinoline-6-carboxamide as inhibitors of steroid 5alpha reductases, which have implications for treating certain medical conditions. A study found that derivatives of this compound exhibited inhibitory properties with varying activity and selectivity (Baston et al., 2000).
Intermediate for Antagonists of VEGFR and EGFR
A derivative of 4-Bromo-7-methoxyquinoline-6-carboxamide, 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, serves as a key intermediate for drugs like vandetanib. Vandetanib is an antagonist of the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), used in cancer treatments (Li Rong-dong, 2011).
Synthesis of 5-HT4 Receptor Ligands
Compounds derived from 4-Bromo-7-methoxyquinoline-6-carboxamide have been synthesized and evaluated as ligands for the 5-HT4 receptor, which is relevant in serotonin-related research and potential treatments for various neurological disorders (Hanna-Elias et al., 2009).
Versatile Reagent in Synthesis of Bromoquinolines
The compound has been utilized in various synthetic methodologies, including as a versatile reagent in the Skraup-type synthesis of bromoquinolines, highlighting its utility in complex organic syntheses (Lamberth et al., 2014).
properties
IUPAC Name |
4-bromo-7-methoxyquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHTXXWMMSHSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-methoxyquinoline-6-carboxamide | |
CAS RN |
2089310-92-7 |
Source
|
Record name | 4-bromo-7-methoxyquinoline-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.